3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N4O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O3S2/c1-4-12(2)23-18(25)14(28-19(23)27)11-13-16(20-8-10-26-3)21-15-7-5-6-9-22(15)17(13)24/h5-7,9,11-12,20H,4,8,10H2,1-3H3/b14-11- |
InChI Key |
KOPBXLFELLVUPP-KAMYIIQDSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOC)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule notable for its complex structure, which includes a thiazolidine ring and a pyrimidine moiety. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Structural Features
The compound's molecular formula is , with a molecular weight of approximately 368.48 g/mol. Its structure includes:
- Thiazolidine Ring : Known for diverse biological activities, including insulin sensitization.
- Pyrimidine Moiety : Commonly associated with anticancer properties.
- Amine Group : Enhances interactions with biological targets.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity across various domains:
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit potent antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin, suggesting enhanced efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |
|---|---|---|---|
| Compound 4d | 0.0107 - 0.0214 | 0.0214 - 0.0402 | Various Bacteria |
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | E. cloacae |
| Compound 15 | 0.004 - 0.06 | Not specified | Fungal Pathogens |
Anticancer Activity
The pyrimidine component of the compound is noteworthy for its potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural similarity to established anticancer agents like 5-Fluorouracil suggests that this compound may also possess cytotoxic effects.
While detailed mechanisms specific to this compound remain under investigation, general mechanisms observed in related compounds include:
- Inhibition of DNA Synthesis : Compounds with pyrimidine structures often interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study involving various thiazolidinone derivatives found that certain compounds exhibited MIC values as low as , outperforming standard antibiotics .
- Cytotoxicity Assessment : Another investigation highlighted the cytotoxic potential of thiazolidinone derivatives against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the thiazolidine ring can significantly affect biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
